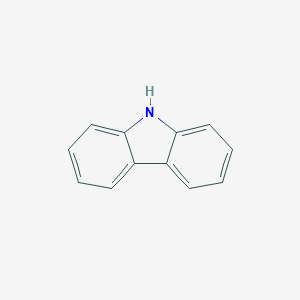
Patent
US07388055B2
Procedure details


To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One


[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
Cu(I)Br
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
[Compound]
|
Name
|
norbornene methylene bromide(NBMBr)
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
styrene(St)
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed via a freeze-pump-thaw cycle thrice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After degassing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The macromonomer containing polystyrene segments (NBMPStBr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated from methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Polymer was dissolved in THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reprecipitated from methanol three times
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07388055B2
Procedure details


To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One


[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
Cu(I)Br
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
[Compound]
|
Name
|
norbornene methylene bromide(NBMBr)
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
styrene(St)
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed via a freeze-pump-thaw cycle thrice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After degassing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The macromonomer containing polystyrene segments (NBMPStBr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated from methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Polymer was dissolved in THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reprecipitated from methanol three times
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

